molecular formula C21H25FN4O4S B2937191 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 898445-13-1

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2937191
CAS No.: 898445-13-1
M. Wt: 448.51
InChI Key: NSDBIQJWISMAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound designed for advanced research applications in medicinal chemistry and drug discovery. This complex molecule features a piperidine core substituted with a (4-fluorophenyl)sulfonyl group, connected via an ethyl spacer to an oxalamide bridge, and terminated with a pyridin-3-ylmethyl moiety. The integration of these specific functional groups—the sulfonamide, the hydrogen-bond-capable oxalamide, and the aromatic pyridine ring—confers unique physicochemical properties and makes this compound a valuable scaffold for investigating interactions with biological targets such as G protein-coupled receptors (GPCRs) and enzymes . Compounds with this structural profile are frequently investigated for their potential in central nervous system (CNS) research . The structural framework, which includes a fluorinated aryl sulfonyl group and a piperidine ring, is common in pharmacologically active compounds and has been associated with activity at key neurotransmitter systems . Specifically, analogous compounds have been studied as modulators of receptors like the 5-hydroxytryptamine (5-HT2A) receptor, which is a prominent target for neurological and psychiatric disorders . The presence of the pyridinyl group may further influence the compound's binding affinity and selectivity, offering researchers a versatile tool for structure-activity relationship (SAR) studies. This product is provided for non-human research purposes only. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c22-17-6-8-19(9-7-17)31(29,30)26-13-2-1-5-18(26)10-12-24-20(27)21(28)25-15-16-4-3-11-23-14-16/h3-4,6-9,11,14,18H,1-2,5,10,12-13,15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDBIQJWISMAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and inflammation-related conditions. This article reviews the biological activity of this compound, synthesizing available research findings, including its mechanism of action, potential therapeutic applications, and structural comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C23H27F2N3O4SC_{23}H_{27}F_{2}N_{3}O_{4}S, with a molecular weight of 479.54 g/mol. The compound features a piperidine moiety linked to a fluorophenyl sulfonamide group and an oxalamide functional group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC23H27F2N3O4S
Molecular Weight479.54 g/mol
Key Functional GroupsPiperidine, Sulfonamide, Oxalamide

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances hydrophobic interactions with protein pockets, while the sulfonamide moiety can form hydrogen bonds with amino acids, potentially modulating enzyme activity or receptor signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound may serve as a lead candidate in drug discovery for various conditions:

Neurological Disorders : Given its structural features, it may exhibit neuroprotective effects or modulate neurotransmitter systems, making it relevant for conditions such as Alzheimer's disease or Parkinson's disease.

Anti-inflammatory Properties : The sulfonamide group is known to possess anti-inflammatory properties, suggesting that this compound could be explored for treating inflammatory diseases.

Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viral infections, although specific data on this compound remains scarce .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Their comparison provides insights into the unique features that may contribute to biological activity:

Compound NameMolecular FormulaMolecular WeightKey Features
N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamideC22H25F2N3O4S465.52 g/molSimilar piperidine structure with slight variations
N'-(4-methylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamideC24H30FN3O4S475.58 g/molContains an ethyl group instead of fluorophenethyl
N1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamideC24H30FN3O4S475.6 g/molLacks the fluorine atom; different pharmacological profile

The presence of fluorine in the target compound enhances lipophilicity and metabolic stability compared to its analogs, potentially leading to improved efficacy in biological systems .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, emphasizing substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities References
Target Compound : N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide C22H26FN4O4S* ~460.5* 4-Fluorophenylsulfonyl-piperidine; pyridin-3-ylmethyl Structural data inferred from analogs
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide (CAS 898445-31-3) C23H28FN3O4S 461.6 4-Fluorophenylsulfonyl-piperidine; 2-methylbenzyl No activity data reported
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide (CAS 898406-62-7) C21H23ClFN3O4S 467.9 4-Chlorophenylsulfonyl-piperidine; 4-fluorophenyl No activity data reported
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide C23H27FN3O4S* ~476.5* 4-Fluoro-2-methylphenylsulfonyl-piperidine; pyridin-2-ylmethyl Structural data inferred
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) (CAS 745047-53-4) C19H22N2O4 342.4 2,4-Dimethoxybenzyl; pyridin-2-yl-ethyl Umami flavor enhancer; high safety profile
GMC-4: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide C16H10FN3O4 327.3 Isoindoline-dione; 4-fluorophenyl Antimicrobial activity
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 23) C18H17ClFNO4 377.8 3-Chloro-5-fluorophenyl; 4-methoxyphenethyl Inhibitor of stearoyl-CoA desaturase

Note: Molecular formulas and weights for the target compound and some analogs are estimated based on structural similarities.

Key Observations

Sulfonyl Group Variations :

  • The 4-fluorophenylsulfonyl group in the target compound contrasts with 4-chlorophenyl (CAS 898406-62-7) and 4-fluoro-2-methylphenyl () analogs. Halogen substitution (F vs. Cl) impacts electron-withdrawing effects and metabolic stability, while methyl groups enhance lipophilicity .

Pyridine Positional Isomerism: The pyridin-3-ylmethyl group in the target compound differs from pyridin-2-ylmethyl () and pyridin-2-yl-ethyl (S336).

Biological Activity Trends :

  • Flavoring Agents : S336 demonstrates regulatory approval as a safe umami enhancer due to its oxalamide core and methoxy/pyridyl substituents .
  • Antimicrobials : GMC-4's isoindoline-dione moiety suggests heterocyclic systems enhance antimicrobial activity, unlike the target compound’s sulfonamide-piperidine .
  • Enzyme Inhibitors : Compound 23 () highlights the role of chloro/fluoro substituents in modulating enzyme inhibition, a feature relevant to the target compound’s design .

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical steps?

The synthesis likely involves sequential functionalization of the piperidine and pyridine moieties. Key steps include:

  • Sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .
  • Oxalamide bond formation via coupling of the piperidine-ethylamine intermediate with pyridin-3-ylmethylamine, typically using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification via column chromatography or recrystallization to achieve ≥99% purity .

Q. How can spectroscopic methods confirm the compound’s structural integrity?

  • 1H/13C NMR : Verify the presence of the sulfonyl group (δ ~7.8 ppm for aromatic protons) and oxalamide NH signals (δ ~8.5–10 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yield and purity?

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature, solvent polarity, and stoichiometry. For example, a Central Composite Design can maximize oxalamide coupling efficiency .
  • Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., hydrolysis) by precise control of residence time and mixing .
  • In-line Analytics : Use FTIR or UV probes to monitor reaction progress in real time and adjust conditions dynamically .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines, ATP-based viability tests) to rule out batch-to-batch variability .
  • Metabolic Stability Testing : Evaluate compound stability in microsomal assays (e.g., human liver microsomes) to identify degradation products that may skew activity .
  • Target Engagement Studies : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What are the challenges in analyzing enantiomeric purity, and how are they addressed?

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers. Retention time discrepancies ≥2 min indicate high enantiomeric excess .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions (e.g., TD-DFT calculations) .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with improved hydrogen-bonding to catalytic residues .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to prioritize synthesis .

Methodological Considerations

Q. What safety protocols are critical during synthesis?

  • Handling Sulfonyl Chlorides : Use inert atmosphere (N₂/Ar) to prevent hydrolysis and wear acid-resistant PPE .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. How should stability studies be designed for long-term storage?

  • ICH Guidelines : Test under accelerated conditions (40°C/75% RH) for 6 months. Use HPLC to track degradation (e.g., sulfone oxidation products) .
  • Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.